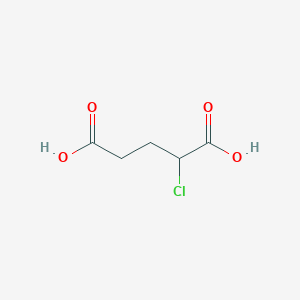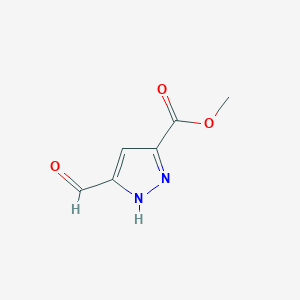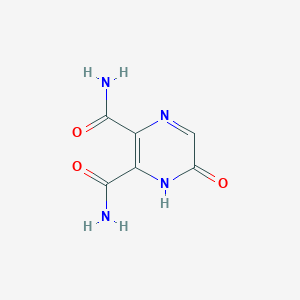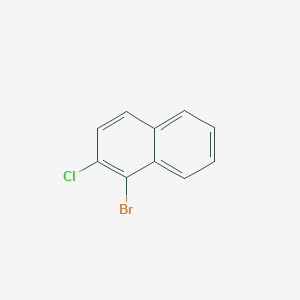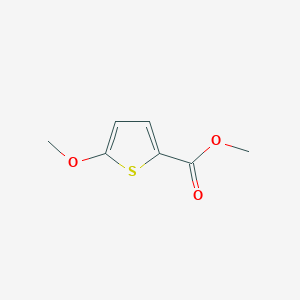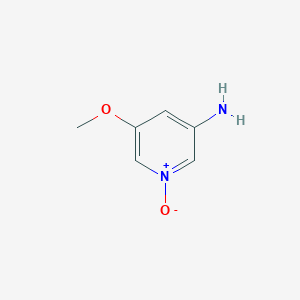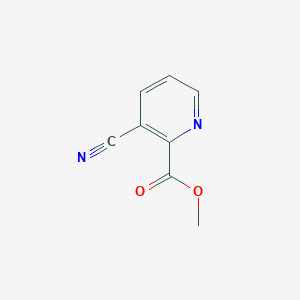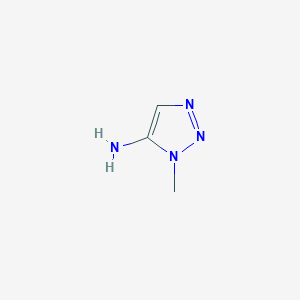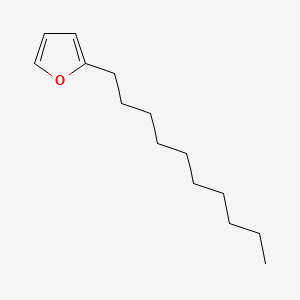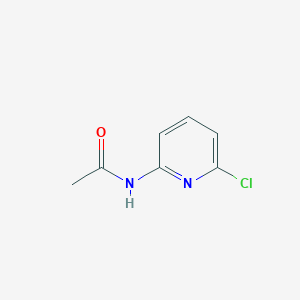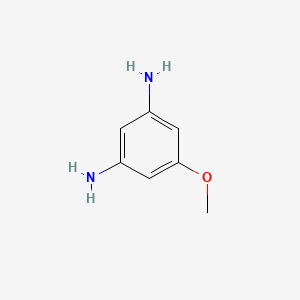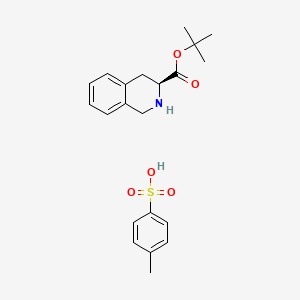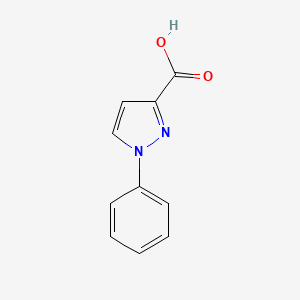
1-phenyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
“1-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of “1-phenyl-1H-pyrazole-3-carboxylic acid” is C4H4N2O2 . The molecular weight is 112.09 g/mol . The IUPAC name is 1H-pyrazole-5-carboxylic acid .Chemical Reactions Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-pyrazole-3-carboxylic acid” include a molecular weight of 112.09 g/mol, and a molecular formula of C4H4N2O2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
1-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential as anticancer agents. The pyrazole ring is a prominent feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant antiproliferative activities against various cancer cell lines .
Organic Synthesis: Catalyst Development
In the realm of organic synthesis, 1-phenyl-1H-pyrazole-3-carboxylic acid serves as a precursor for the development of catalysts. For instance, its derivatives have been used in the synthesis of complex molecules, employing catalysts like Nano-ZnO to achieve regioselective synthesis .
Agricultural Chemistry: Herbicidal Activity
The pyrazole moiety is integral to the design of herbicides. Researchers have identified that certain pyrazole derivatives exhibit noteworthy herbicidal properties, which can be harnessed for agricultural applications .
Biochemistry: Enzyme Inhibition
This compound has also been identified as a key fragment in the discovery of Factor XIa inhibitors, which are important for developing new anticoagulant drugs with a reduced risk of bleeding .
Pharmaceutical Research: Anti-Inflammatory and Analgesic Properties
Pyrazole derivatives, including those based on 1-phenyl-1H-pyrazole-3-carboxylic acid, are known for their anti-inflammatory and analgesic properties. This makes them valuable in the research and development of new pain relief medications .
Antimicrobial and Antifungal Research
Due to the inherent biological activity of the pyrazole ring, derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid are being studied for their antimicrobial and antifungal capabilities. This research is crucial in the fight against drug-resistant strains of bacteria and fungi .
Neuropharmacology: Anticonvulsant Effects
The structural versatility of pyrazole derivatives allows for the exploration of their anticonvulsant effects. This is particularly relevant in the development of treatments for neurological disorders such as epilepsy .
Antioxidant Research
Lastly, the antioxidant potential of pyrazole derivatives is a field of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, and 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives are being investigated for their capacity to mitigate oxidative damage .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWUBNJMRGMNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494814 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
4747-46-0 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
